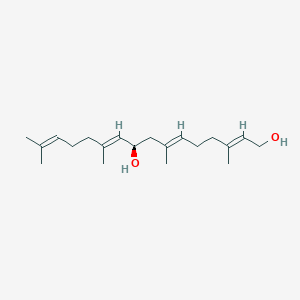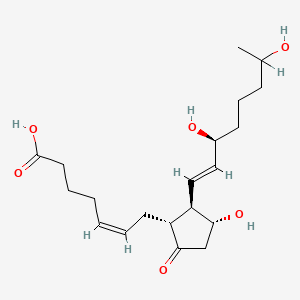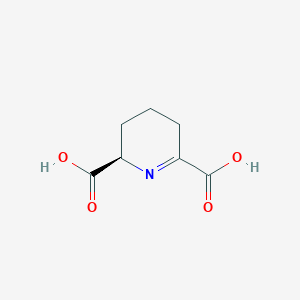
(R)-2,3,4,5-tetrahydrodipicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2,3,4,5-tetrahydrodipicolinic acid is a 2,3,4,5-tetrahydrodipicolinic acid.
Scientific Research Applications
The first stereospecific synthesis of L-tetrahydrodipicolinic acid
L-tetrahydrodipicolinic acid is a key intermediate in diaminopimelate metabolism. Its synthesis from L-allylglycine involves a base-mediated cyclisation and subsequent transformations, yielding a cyclic enamine. This synthesis opens doors to exploring its applications in biochemical pathways and drug development (Caplan, Sutherland, & Vederas, 2001).
Enzyme Function and Structure
Role of DapA in Lysine and Peptidoglycan Synthesis
4-hydroxy-tetrahydrodipicolinate synthase (DapA) plays a significant role in converting pyruvate and L-aspartate-4-semialdehyde to 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid, a precursor for lysine and peptidoglycan synthesis. The enzyme's structure and its allosteric regulation by lysine suggest its potential as a target for designing novel antibiotics (Schmitz et al., 2020).
Understanding DHDPR Function in Lysine Biosynthesis
Dihydrodipicolinate reductase (DHDPR, DapB) is crucial in L-lysine biosynthesis, converting 2,3-dihydrodipicolinic acid to 2,3,4,5-tetrahydrodipicolinic acid. The elucidation of its structure and the conformational changes upon cofactor binding enhance our understanding of this pathway, offering insights for potential drug development (Janowski, Kefala, & Weiss, 2010).
Structural Insights into Tetrahydrodipicolinate N-succinyltransferase
The structural analysis of Tetrahydrodipicolinate N-succinyltransferase from Escherichia coli reveals the enzyme's role in synthesizing meso-diaminopimelate and L-lysine. Understanding the structural rearrangements during substrate binding aids in exploring its potential as a target for novel antibacterial agents (Nguyen, Kozlov, & Gehring, 2008).
Conformational Studies and Peptide Chemistry
Synthesis of Conformationally Restricted Amino Acids
The synthesis of (R)-2,3,4,5-tetrahydro-benzo-[l,4]-thiazepine-3carboxylic acid from L-Cysteine and 2-fluoro-benzaldehyde introduces a conformationally restricted amino acid for potential use in peptide chemistry. This work contributes to our understanding of peptide conformation and receptor selectivity (Wang, Yu, & Wang, 2009).
properties
Product Name |
(R)-2,3,4,5-tetrahydrodipicolinic acid |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(2R)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m1/s1 |
InChI Key |
CXMBCXQHOXUCEO-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](N=C(C1)C(=O)O)C(=O)O |
SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide](/img/structure/B1231150.png)
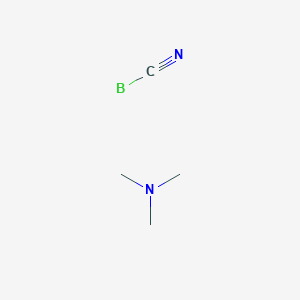

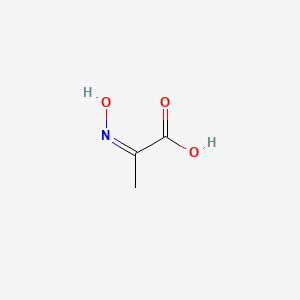
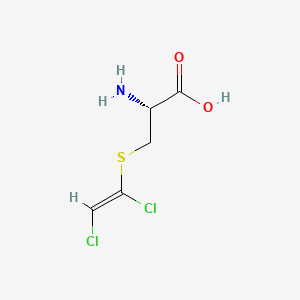

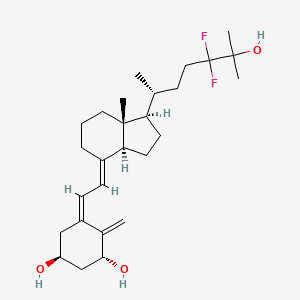
![But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B1231162.png)
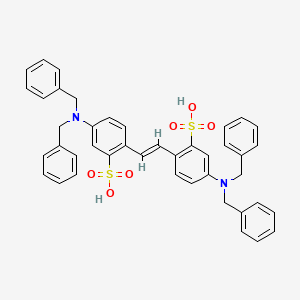
![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)


